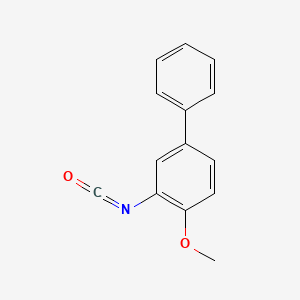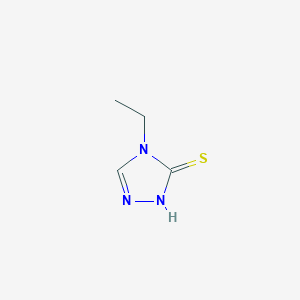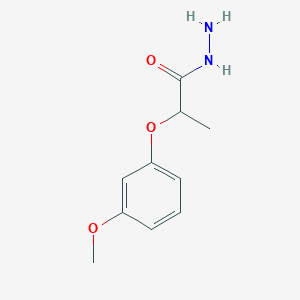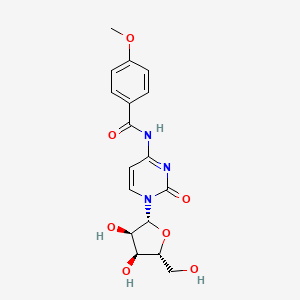
1-(2,5-Difluorphenyl)ethanamin
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)ethanamine is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 . This compound is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for 1-(2,5-Difluorophenyl)ethanamine is 1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
1-(2,5-Difluorophenyl)ethanamine is a liquid at room temperature . It has a predicted melting point of 10.22°C and a predicted boiling point of approximately 178.1°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/mL and a predicted refractive index of 1.49 .
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach wissenschaftlichen Forschungsanwendungen von 1-(2,5-Difluorphenyl)ethanamin durchgeführt, aber leider sind die spezifischen Details zu einzigartigen Anwendungen in den Suchergebnissen nicht readily available. Diese Verbindung wird in der Proteomikforschung verwendet, wie aus Produktlisten von Santa Cruz Biotechnology hervorgeht , aber weitere detaillierte Anwendungen werden nicht bereitgestellt.
Safety and Hazards
The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound are H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .
Wirkmechanismus
Target of Action
The primary targets of 1-(2,5-Difluorophenyl)ethanamine are currently unknown. This compound is a relatively new entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of 1-(2,5-Difluorophenyl)ethanamine’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(2,5-Difluorophenyl)ethanamine . .
Biochemische Analyse
Biochemical Properties
1-(2,5-Difluorophenyl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 1-(2,5-Difluorophenyl)ethanamine and cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which are crucial for the compound’s metabolic processing . Additionally, this compound can bind to specific receptors in the body, influencing signal transduction pathways and cellular responses.
Cellular Effects
1-(2,5-Difluorophenyl)ethanamine has been observed to affect various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound has been shown to influence the activity of G-protein coupled receptors (GPCRs), which play a critical role in transmitting signals from the extracellular environment to the cell’s interior . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-(2,5-Difluorophenyl)ethanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, 1-(2,5-Difluorophenyl)ethanamine can activate specific signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,5-Difluorophenyl)ethanamine can change over time due to its stability and degradation. The compound is relatively stable at room temperature, with a predicted melting point of 10.22°C and a boiling point of approximately 178.1°C . Prolonged exposure to environmental factors such as light and air can lead to its degradation, resulting in reduced efficacy and altered biochemical properties. Long-term studies have shown that 1-(2,5-Difluorophenyl)ethanamine can have sustained effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2,5-Difluorophenyl)ethanamine vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without causing toxicity. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential adverse reactions.
Metabolic Pathways
1-(2,5-Difluorophenyl)ethanamine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . These reactions introduce hydrophilic groups into the molecule, making it more soluble and facilitating its excretion. In phase II reactions, the compound undergoes conjugation with endogenous molecules such as glucuronic acid and glutathione, further enhancing its solubility and excretion.
Transport and Distribution
Within cells and tissues, 1-(2,5-Difluorophenyl)ethanamine is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution to target sites . Additionally, its lipophilic nature allows it to diffuse across cell membranes, reaching intracellular compartments where it exerts its effects. The distribution of 1-(2,5-Difluorophenyl)ethanamine within tissues can influence its localization and accumulation, impacting its overall efficacy and toxicity.
Subcellular Localization
1-(2,5-Difluorophenyl)ethanamine exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Alternatively, it may accumulate in the mitochondria, influencing cellular energy production and metabolism.
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRIPDNKQHPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398584 | |
| Record name | 1-(2,5-difluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
603951-44-6 | |
| Record name | 1-(2,5-difluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,5-difluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Tosyl-6-azabicyclo[3.1.0]hexane](/img/structure/B1598583.png)

![2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid](/img/structure/B1598587.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)

![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)



